molecular formula C20H27ClN2O B3008670 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol CAS No. 123063-86-5

1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B3008670
CAS No.: 123063-86-5
M. Wt: 346.9
InChI Key: ACMRDSJKTZGCFH-UHFFFAOYSA-N
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Description

1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol is a synthetic carbazole derivative characterized by a tetrahydrocarbazole core substituted with a chlorine atom at position 8 and a propan-2-ol linker bearing a piperidin-1-yl group. Carbazole derivatives are known for diverse pharmacological activities, including antifungal, antiarrhythmic, and receptor-binding properties .

Properties

IUPAC Name

1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O/c21-18-9-6-8-17-16-7-2-3-10-19(16)23(20(17)18)14-15(24)13-22-11-4-1-5-12-22/h6,8-9,15,24H,1-5,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMRDSJKTZGCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=C2C(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(8-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems and potential therapeutic uses.

The compound's chemical structure contributes to its biological activity. Its molecular formula is C20H27ClN2OC_{20}H_{27}ClN_{2}O with a molecular weight of approximately 346.9 g/mol. The presence of the carbazole core and the chloro substituent enhances its interaction with biological targets, potentially modulating various physiological processes.

PropertyValue
Molecular FormulaC20H27ClN2OC_{20}H_{27}ClN_{2}O
Molecular Weight346.9 g/mol
IUPAC Name1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol
CAS Number123063-86-5

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter receptors or enzymes involved in neurotransmission. Preliminary studies suggest that it could modulate the release and uptake of neurotransmitters such as dopamine and serotonin, which are crucial in treating various neurological disorders. The unique structure allows it to potentially influence signaling pathways in neuronal systems .

Study on Neurotransmitter Modulation

A study conducted on a structurally similar compound indicated that modifications at the piperidine ring significantly affected its ability to modulate neurotransmitter systems. The findings suggested that optimizing the piperidine substituents could enhance the efficacy of compounds targeting neurological disorders.

Antiviral Activity Assessment

In another study focusing on carbazole derivatives, compounds with specific substitutions at the N-position exhibited enhanced antiviral activity against HCV. This suggests that structural modifications could lead to improved therapeutic profiles for related compounds .

Future Directions

Further research is essential to elucidate the precise mechanisms through which this compound exerts its biological effects. Comprehensive studies involving in vitro and in vivo models will be crucial for understanding its pharmacodynamics and therapeutic potential.

Comparison with Similar Compounds

Structural Modifications in the Amino Alcohol Side Chain

The amino alcohol moiety is a critical pharmacophore. Substitutions here influence solubility, receptor affinity, and metabolic stability. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features/Activity Reference
Target Compound : 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-ol Piperidin-1-yl C19H26ClN2O 348.9 (estimated) Hypothesized β-adrenoceptor binding due to piperidine’s basicity and hydrogen-bonding potential .
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol Morpholin-4-yl C19H25ClN2O2 348.9 Enhanced polarity due to morpholine’s oxygen atom; potential for improved solubility .
1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol Tetrahydrofuran-2-ylmethylamino C20H27ClN2O2 363.9 Bulky substituent may reduce membrane permeability but increase target specificity .
(2S)-1-(cyclohexylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol (3LP) Cyclohexylamino C22H32N2O 340.5 Methyl group on carbazole enhances lipophilicity; cyclohexylamine may prolong half-life .
1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Benzylamino C22H20Cl2N2O 399.3 Dichloro substitution on carbazole likely enhances antifungal/antimicrobial activity .

Key Observations :

  • Piperidine vs.
  • Bulky Substituents : Tetrahydrofuran-2-ylmethyl and benzyl groups introduce steric hindrance, which may limit binding to flat receptor pockets but enhance selectivity .

Carbazole Core Modifications

The carbazole core’s substitution pattern significantly impacts bioactivity:

Compound Name Carbazole Substitution Molecular Weight Activity Notes Reference
Target Compound 8-chloro 348.9 Chlorine at position 8 may enhance electron-withdrawing effects, stabilizing receptor interactions .
(2S)-1-(cyclohexylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol (3LP) 6-methyl 340.5 Methyl group increases lipophilicity, potentially improving tissue distribution .
1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol 3,6-dichloro 399.3 Dichloro substitution correlates with antifungal activity in related compounds .
(2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Methoxy/methoxymethyl ~434 (estimated) Methoxy groups improve α1/β1-adrenoceptor binding affinity .

Key Observations :

  • Chlorine vs. Methyl : Chlorine’s electronegativity may enhance receptor binding through dipole interactions, while methyl groups favor lipid-mediated uptake .
  • Dichloro Substitution : Associated with broad-spectrum antifungal activity, as seen in structurally related agents .

Q & A

Q. What advanced analytical methods can resolve co-eluting impurities in HPLC?

  • Methodological Answer :
  • LC-MS/MS : Use high-resolution Q-TOF to differentiate impurities by exact mass (error <5 ppm).
  • Chiral chromatography : Employ amylose-based columns to separate enantiomers if stereocenters are present .

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